Ortataxel is derived from the taxane family of compounds, which are characterized by their ability to inhibit cell division. The source of ortataxel can be traced back to the yew tree (Taxus spp.), from which paclitaxel was originally isolated. Structurally, ortataxel retains the core features of paclitaxel while incorporating modifications aimed at enhancing its therapeutic efficacy and overcoming drug resistance in cancer cells. Its IUPAC name is 3-[(2R,3S)-3-benzoyl-2-hydroxy-4-phenyl-1-azetidinyl]-10-deacetylbaccatin III .
The synthesis of ortataxel involves several key steps that modify the structure of baccatin III, a precursor derived from the yew tree. The synthetic pathway typically includes:
For instance, one method involves the use of lithium hexamethyldisilazide as a base for selective acylation reactions at low temperatures to ensure high yields and purity .
The molecular formula of ortataxel is , with a molar mass of approximately 871.93 g/mol . The structure features:
Ortataxel undergoes various chemical reactions that are critical for its activity:
The mechanism of action for ortataxel primarily involves:
Ortataxel exhibits several notable physical and chemical properties:
Ortataxel has several scientific applications:
As of June 2009, ortataxel was undergoing Phase 2 clinical trials by Spectrum Pharmaceuticals aimed at evaluating its effectiveness in treating various malignancies .
The structural evolution of taxanes targeted three primary limitations of earlier agents: solvation challenges, resistance pathways, and metabolic instability. Ortataxel (tesetaxel, DJ-927) exemplifies this innovation, designed to circumvent P-gp-mediated efflux while maintaining potency against tubulin isoforms implicated in resistance [5] [6]. Its development leveraged structure-activity relationship (SAR) insights from prior taxanes:
Table 2: Structural Innovations in Ortataxel vs. Reference Taxanes
Structural Element | Paclitaxel | Docetaxel | Cabazitaxel | Ortataxel | Functional Impact |
---|---|---|---|---|---|
C-7 Substituent | OH | OH | OCH₃ | OH | Reduced P-gp recognition |
C-10 Substituent | Ac | H | OCH₃ | Ac | Microtubule affinity retention |
C-3’ Side Chain | Ph | t-Bu/Ph | t-Bu | t-Bu | P-gp evasion, oral bioavailability |
C-2’ Configuration | R | R | R | R | Maintained tubulin binding |
Preclinical studies validated Ortataxel’s advantages:
The structural innovations in Ortataxel exemplify a rational drug design paradigm focused on pharmacokinetic optimization and resistance mitigation. Its development underscores the iterative refinement of natural product scaffolds to address emergent clinical challenges in oncology.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7